molecular formula NH4C6H2N3O7<br>C6H6N4O7 B094429 Ammonium picrate CAS No. 131-74-8

Ammonium picrate

Cat. No. B094429
CAS RN: 131-74-8
M. Wt: 246.13 g/mol
InChI Key: PADMMUFPGNGRGI-UHFFFAOYSA-N
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Patent
US07057072B2

Procedure details

Ammonium picrate (0.18 g, 0.75 mmol) and ammonium bicarbonate (0.59 g, 7.5 mmol) are suspended in sulfolane (3 ml), stirred for 2 hr at 177° C. , cooled to ambient temperature and mixed with water (30 ml). The product is collected, washed with water and dried to yield 0.030 g (16%) of picramide (Table 1, entry 6).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
16%

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]([O-])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].[NH4+:17].C(=O)(O)[O-].[NH4+].O>S1(CCCC1)(=O)=O>[CH:5]1[C:1]([N+:2]([O-:4])=[O:3])=[C:15]([NH2:17])[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]=1[N+:7]([O-:9])=[O:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[NH4+]
Step Two
Name
Quantity
0.59 g
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hr at 177° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.